molecular formula C26H24N4O3 B603943 N-{3-[benzoyl(benzyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide CAS No. 1119504-14-1

N-{3-[benzoyl(benzyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide

Cat. No.: B603943
CAS No.: 1119504-14-1
M. Wt: 440.5g/mol
InChI Key: MECWKMPVWBKSQN-UHFFFAOYSA-N
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Description

N-{3-[benzoyl(benzyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of functional groups such as benzyl, phenylcarbonyl, and hydroxy groups contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[benzoyl(benzyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide typically involves multi-step organic reactions. One common approach is to start with the quinazoline core and introduce the functional groups through a series of reactions such as nucleophilic substitution, amidation, and reduction. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial processes often require optimization for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-{3-[benzoyl(benzyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The benzyl and phenylcarbonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a quinazoline-2-carboxylic acid derivative, while reduction of the carbonyl group may produce a quinazoline-2-methanol derivative.

Scientific Research Applications

N-{3-[benzoyl(benzyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[benzoyl(benzyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-{3-[benzyl(phenylcarbonyl)amino]propyl}-4-oxo-3,4-dihydroquinazoline-2-carboxamide: Similar structure but with an oxo group instead of a hydroxy group.

    N-{3-[benzyl(phenylcarbonyl)amino]propyl}-4-methoxyquinazoline-2-carboxamide: Similar structure but with a methoxy group instead of a hydroxy group.

Uniqueness

N-{3-[benzoyl(benzyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is unique due to the presence of the hydroxy group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for specific interactions with molecular targets that may not be possible with similar compounds lacking the hydroxy group.

Properties

CAS No.

1119504-14-1

Molecular Formula

C26H24N4O3

Molecular Weight

440.5g/mol

IUPAC Name

N-[3-[benzoyl(benzyl)amino]propyl]-4-oxo-3H-quinazoline-2-carboxamide

InChI

InChI=1S/C26H24N4O3/c31-24-21-14-7-8-15-22(21)28-23(29-24)25(32)27-16-9-17-30(18-19-10-3-1-4-11-19)26(33)20-12-5-2-6-13-20/h1-8,10-15H,9,16-18H2,(H,27,32)(H,28,29,31)

InChI Key

MECWKMPVWBKSQN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(CCCNC(=O)C2=NC3=CC=CC=C3C(=O)N2)C(=O)C4=CC=CC=C4

Origin of Product

United States

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